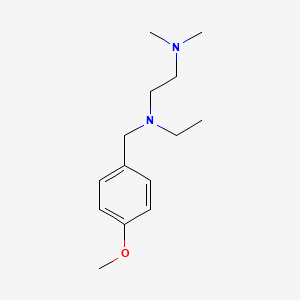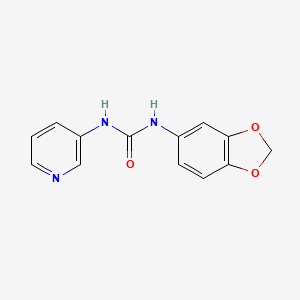
N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide, also known as CGP 3466B, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the early 1990s by Novartis Pharma AG and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The exact mechanism of action of N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 3466B is not fully understood, but it is believed to act by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways, and inhibition of PARP activity has been shown to have neuroprotective effects in various disease models.
Biochemical and Physiological Effects
N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 3466B has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce the production of pro-inflammatory cytokines, and protect against oxidative stress. In addition, it has been shown to improve mitochondrial function and to increase the production of neurotrophic factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 3466B has several advantages for lab experiments. It is a small molecule that is easy to synthesize and can be produced in large quantities. It has also been extensively studied, and its mechanism of action is well-understood. However, there are also limitations to its use in lab experiments. It has been shown to have low bioavailability and to be rapidly metabolized in vivo, which may limit its effectiveness in certain disease models.
Direcciones Futuras
There are several future directions for research on N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 3466B. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 3466B. Another area of interest is the investigation of the potential therapeutic applications of N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 3466B in other diseases, such as stroke and traumatic brain injury. Finally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 3466B in vivo, which may help to optimize its use in future therapeutic applications.
Conclusion
In conclusion, N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 3466B is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action is believed to involve inhibition of PARP activity, and it has been shown to have neuroprotective and anti-inflammatory effects. While there are limitations to its use in lab experiments, there are also several future directions for research on N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 3466B, including the development of more potent and selective PARP inhibitors and investigation of its potential therapeutic applications in other diseases.
Métodos De Síntesis
N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 3466B is synthesized by the reaction of 2-chlorobenzoyl chloride with 3-pyridylglycine followed by reaction with methylsulfonyl chloride. The resulting compound is then purified by recrystallization to obtain the final product. This synthesis method has been well-established and has been used to produce N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 3466B in large quantities for research purposes.
Aplicaciones Científicas De Investigación
N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 3466B has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). In addition, it has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Propiedades
IUPAC Name |
2-(2-chloro-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-22(20,21)18(13-7-3-2-6-12(13)15)10-14(19)17-11-5-4-8-16-9-11/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOAMJPVCHWMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CN=CC=C1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(diphenylacetyl)amino]benzamide](/img/structure/B5817679.png)


![2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B5817694.png)

![4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5817714.png)
![4-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5817720.png)
![4-methyl-3'-(2-phenylethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5817726.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5817732.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5817743.png)
![2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5817754.png)


